Dihydromethysticin
Overview
Description
Dihydromethysticin is a bioactive kavalactone found in kava extracts, primarily responsible for the plant’s pharmacological activity. It exhibits various effects, including analgesic, anticonvulsant, and anxiolytic properties . This compound acts as a positive allosteric modulator of the GABA A receptor and a reversible inhibitor of monoamine oxidase B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydromethysticin involves the extraction of kava root, followed by purification processes. The extraction is typically performed using solvents such as hexane, chloroform, acetone, ethanol, methanol, and distilled water . The extracted compounds are then purified using techniques like ultraperformance liquid chromatography high-resolution tandem mass spectrometry (UPLC-MS/MS) .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: Dihydromethysticin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized into reactive ortho-quinone intermediates, followed by conjugation with glutathione . Additionally, it is subject to glucuronidation and methylation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include cytochrome P450 enzymes, glutathione, and methylating agents . The reactions typically occur under physiological conditions, such as in the presence of human recombinant P450 enzymes .
Major Products Formed: The major products formed from the reactions of this compound include glucuronidated and methylated derivatives . These metabolites are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Dihydromethysticin has a wide range of scientific research applications. It is used in studies related to its analgesic, anticonvulsant, and anxiolytic effects . Additionally, it has shown potential anticancer activity . In the field of chemistry, this compound is studied for its interactions with various enzymes and receptors . In biology and medicine, it is investigated for its potential therapeutic applications in treating neurological disorders and cancer .
Mechanism of Action
Dihydromethysticin exerts its effects primarily through modulation of the GABA A receptor and inhibition of monoamine oxidase B . As a positive allosteric modulator of the GABA A receptor, it enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory neurotransmission . The inhibition of monoamine oxidase B results in increased levels of monoamines, such as dopamine and serotonin, contributing to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Dihydromethysticin is one of several kavalactones found in kava extracts. Other similar compounds include kavain, 7,8-dihydrokavain, methysticin, yangonin, and desmethoxyyangonin . Compared to these compounds, this compound is unique in its dual action as a GABA A receptor modulator and monoamine oxidase B inhibitor . This dual mechanism of action distinguishes it from other kavalactones, which may primarily act through one pathway .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033434 | |
Record name | Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6581-46-0, 3155-57-5, 19902-91-1 | |
Record name | Dihydromethysticin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROMETHYSTICIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | Dihydromethysticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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